Methyl 2-bromo-3-chloro-5-iodobenzoate
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Overview
Description
Methyl 2-bromo-3-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-chloro-5-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Introduction of an iodine atom using iodine (I2) or iodinating reagents like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-chloro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids.
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products Formed
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: Methyl benzoate derivatives with reduced halogen atoms.
Scientific Research Applications
Methyl 2-bromo-3-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attach to the benzene ring. In coupling reactions, the compound forms bonds with other aromatic compounds through palladium-catalyzed cross-coupling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-iodobenzoate
- Methyl 3-bromo-5-iodobenzoate
- Methyl 2-chloro-5-iodobenzoate
Uniqueness
Methyl 2-bromo-3-chloro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis compared to compounds with fewer or different halogen substitutions.
Properties
IUPAC Name |
methyl 2-bromo-3-chloro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVYJDEZCWXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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